6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
CAS No.: 2640897-56-7
Cat. No.: VC11829781
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640897-56-7 |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline |
| Standard InChI | InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3 |
| Standard InChI Key | OTWVDWHXLGDGRS-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
| Canonical SMILES | CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Introduction
Chemical Identity and Structural Features
Basic Molecular Properties
6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline (CAS No. 2640897-56-7) is a heterocyclic organic compound with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol. The IUPAC name reflects its substitution pattern: a quinazoline core substituted with methoxy groups at positions 6 and 7, and a 3-methylpiperidin-1-yl group at position 4 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2640897-56-7 | |
| Molecular Formula | C₁₆H₂₁N₃O₂ | |
| Molecular Weight | 287.36 g/mol | |
| IUPAC Name | 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline | |
| SMILES | CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC | |
| InChIKey | OTWVDWHXLGDGRS-UHFFFAOYSA-N | |
| PubChem CID | 154829715 |
The compound’s structure combines a planar quinazoline ring system with a flexible 3-methylpiperidine substituent, which may enhance bioavailability by improving solubility and membrane permeability .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline likely follows established quinazoline preparation methods. A plausible route involves:
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Quinazoline Core Formation: Condensation of 6,7-dimethoxy-anthranilic acid with formamide or urea under thermal conditions to yield 4-chloro-6,7-dimethoxyquinazoline .
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Nucleophilic Substitution: Reaction of the 4-chloro intermediate with 3-methylpiperidine in the presence of a base (e.g., K₂CO₃) to install the piperidine substituent .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | Anthranilic acid, formamide, 150°C, 6h | ~60% |
| 2 | 3-methylpiperidine, DMF, K₂CO₃, 80°C, 12h | ~45% |
| *Estimated based on analogous syntheses . |
Structural Analogues and SAR Insights
Modifications to the quinazoline scaffold significantly influence biological activity:
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Methoxy Groups: The 6,7-dimethoxy configuration is associated with enhanced kinase inhibition, as seen in EGFR-targeting quinazolines like gefitinib .
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Piperidine Substitution: 3-Methylpiperidine introduces stereochemical complexity, potentially improving target selectivity compared to simpler amines .
Biological Activities and Mechanisms
Antimicrobial Properties
Quinazolines with methoxy and piperidine groups demonstrate broad-spectrum activity. For example, 3-substituted-2-thioxoquinazolinones inhibit E. coli (MIC = 8 μg/mL) and C. albicans (MIC = 16 μg/mL) . The methoxy groups in 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline could similarly disrupt microbial folate metabolism .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Absorption: High logP (~3.2 predicted) suggests moderate lipophilicity, favoring oral absorption.
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Metabolism: Methoxy groups resist first-pass metabolism more effectively than hydroxyl substituents, potentially extending half-life .
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Excretion: Predominant renal excretion expected due to molecular weight <500 Da .
Toxicity Risks
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to control piperidine stereochemistry.
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In Vitro Screening: Prioritize EGFR kinase and DHFR inhibition assays.
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Structural Studies: X-ray crystallography to elucidate binding modes with biological targets.
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